molecular formula C11H15NO2 B563065 Ethyl (5-Ethyl-2-pyridinyl)-1,1-d2-acetate CAS No. 1189654-25-8

Ethyl (5-Ethyl-2-pyridinyl)-1,1-d2-acetate

Cat. No.: B563065
CAS No.: 1189654-25-8
M. Wt: 195.258
InChI Key: GNXRZBGHRCPLKI-RJSZUWSASA-N
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Description

Ethyl (5-Ethyl-2-pyridinyl)-1,1-d2-acetate is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-Ethyl-2-pyridinyl)-1,1-d2-acetate typically involves the esterification of 5-Ethyl-2-pyridinecarboxylic acid with deuterated ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of deuterated ethanol in large quantities is a key factor in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-Ethyl-2-pyridinyl)-1,1-d2-acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ethyl group into a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 5-Ethyl-2-pyridinecarboxylic acid

    Reduction: 5-Ethyl-2-pyridinemethanol

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Ethyl (5-Ethyl-2-pyridinyl)-1,1-d2-acetate has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies.

    Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the synthesis of deuterated drugs and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl (5-Ethyl-2-pyridinyl)-1,1-d2-acetate involves its interaction with various molecular targets. The presence of deuterium can alter the compound’s binding affinity and reaction kinetics, making it useful for studying enzyme-substrate interactions and other biochemical processes. The pathways involved often include metabolic enzymes that can differentiate between deuterated and non-deuterated compounds.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (5-Ethyl-2-pyridinyl)acetate
  • 5-Ethyl-2-pyridinecarboxylic acid
  • 5-Ethyl-2-pyridinemethanol

Uniqueness

Ethyl (5-Ethyl-2-pyridinyl)-1,1-d2-acetate is unique due to the presence of deuterium, which provides increased stability and altered reaction kinetics. This makes it particularly valuable in research applications where these properties are advantageous.

Properties

IUPAC Name

ethyl 2,2-dideuterio-2-(5-ethylpyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-9-5-6-10(12-8-9)7-11(13)14-4-2/h5-6,8H,3-4,7H2,1-2H3/i7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXRZBGHRCPLKI-RJSZUWSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=NC=C(C=C1)CC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661961
Record name Ethyl (5-ethylpyridin-2-yl)(~2~H_2_)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189654-25-8
Record name Ethyl (5-ethylpyridin-2-yl)(~2~H_2_)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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